Altered Lipophilicity via Methyl Substitution: LogP Comparison with Unsubstituted Core
The presence of a 6-methyl group in 2-amino-6-methylpyridin-3-ol significantly increases its lipophilicity compared to the unsubstituted 2-amino-3-hydroxypyridine core. The predicted LogP (XLogP3) for the 6-methyl derivative is approximately 1.26, indicating a shift toward greater hydrophobicity . In contrast, the parent compound 2-amino-3-hydroxypyridine is more hydrophilic, with an estimated LogP closer to 0.0-0.5 based on its smaller molecular volume and lack of an alkyl substituent .
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.26 (predicted, XLogP3) |
| Comparator Or Baseline | 2-Amino-3-hydroxypyridine, LogP ~0.0-0.5 (estimated) |
| Quantified Difference | Increase of approximately +0.8 to +1.2 LogP units |
| Conditions | Computational prediction; 25°C, neutral pH |
Why This Matters
Higher lipophilicity improves membrane permeability and alters pharmacokinetic profiles, making the 6-methyl analog more suitable for medicinal chemistry campaigns targeting intracellular or CNS-accessible targets.
